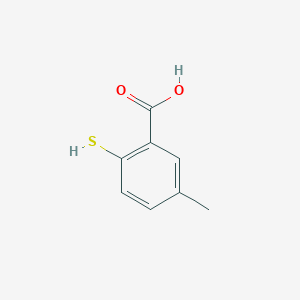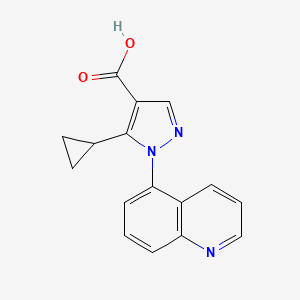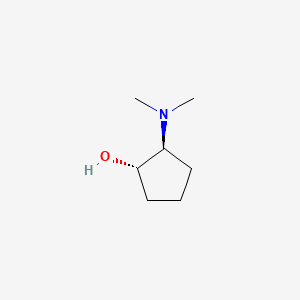
(1S,2S)-2-(dimethylamino)cyclopentanol
Descripción general
Descripción
(1S,2S)-2-(dimethylamino)cyclopentanol, also known as DMAC, is a chiral compound that has gained significant attention in the field of chemical synthesis and pharmacology. This compound has been widely used as a chiral auxiliary in asymmetric synthesis and as a building block for the preparation of various bioactive compounds.
Mecanismo De Acción
The mechanism of action of (1S,2S)-2-(dimethylamino)cyclopentanol is not well understood. However, it is believed that this compound acts as a chiral auxiliary by controlling the stereochemistry of the reaction. This compound can also act as a ligand for various metal catalysts, which can enhance the reactivity and selectivity of the reaction.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally considered safe for laboratory use. However, it is important to note that this compound can be irritating to the skin, eyes, and respiratory system. Therefore, appropriate safety measures should be taken when handling this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1S,2S)-2-(dimethylamino)cyclopentanol has several advantages for laboratory use. It is readily available and relatively inexpensive. It is also a versatile chiral auxiliary that can be used in a variety of asymmetric synthesis reactions. However, this compound has some limitations as well. It has a relatively low yield, and the synthesis process can be time-consuming. Additionally, this compound can be difficult to separate from the reaction mixture, which can lead to contamination of the final product.
Direcciones Futuras
There are several future directions for research involving (1S,2S)-2-(dimethylamino)cyclopentanol. One potential area of research is the development of new synthetic methods for this compound that are more efficient and have a higher yield. Another area of research is the exploration of this compound's potential as a chiral auxiliary for new types of asymmetric synthesis reactions. Additionally, the development of new bioactive compounds using this compound as a building block is an area of research with significant potential for future discoveries.
Conclusion:
This compound, or this compound, is a chiral compound that has been widely used as a chiral auxiliary in asymmetric synthesis and as a building block for the preparation of various bioactive compounds. This compound has several advantages for laboratory use, including its versatility and relatively low cost. However, this compound also has some limitations, including a low yield and difficulty in separating it from the reaction mixture. Future research involving this compound has significant potential to lead to new discoveries in the fields of chemical synthesis and pharmacology.
Aplicaciones Científicas De Investigación
(1S,2S)-2-(dimethylamino)cyclopentanol has been widely used as a chiral auxiliary in asymmetric synthesis. It has been used to prepare a variety of chiral compounds, including amino acids, amino alcohols, and amino esters. This compound has also been used as a building block for the synthesis of various bioactive compounds, including anti-inflammatory agents, anti-cancer agents, and anti-viral agents.
Propiedades
IUPAC Name |
(1S,2S)-2-(dimethylamino)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8(2)6-4-3-5-7(6)9/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMKVUFGNZHQEE-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCC[C@@H]1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




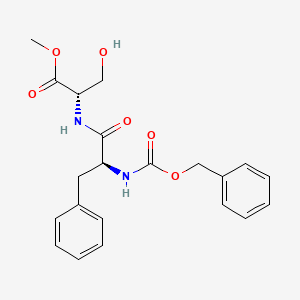
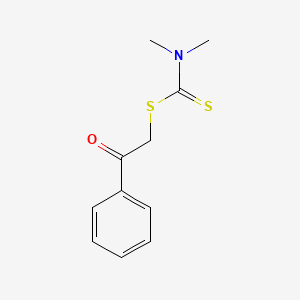
![methyl 2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate](/img/structure/B3369558.png)
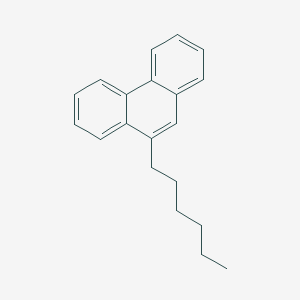

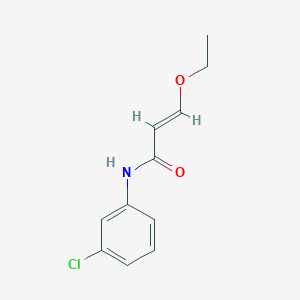
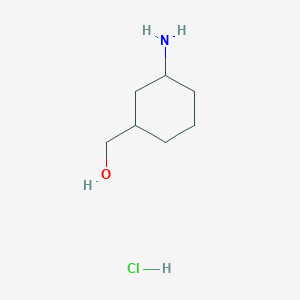
![2-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanol](/img/structure/B3369595.png)
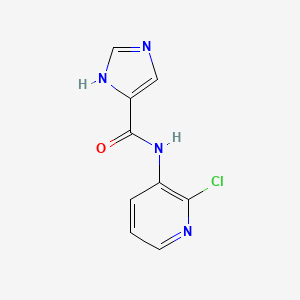
![Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one](/img/structure/B3369604.png)
